molecular formula C10H9N3O B14628221 Indeno(1,2-d)triazol-8(3H)-one, 3a,8a-dihydro-3-methyl- CAS No. 55507-30-7

Indeno(1,2-d)triazol-8(3H)-one, 3a,8a-dihydro-3-methyl-

Cat. No.: B14628221
CAS No.: 55507-30-7
M. Wt: 187.20 g/mol
InChI Key: NIFOIZFYRHNMPW-UHFFFAOYSA-N
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Description

Indeno(1,2-d)triazol-8(3H)-one, 3a,8a-dihydro-3-methyl- is a heterocyclic compound that features a fused ring system combining indene and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indeno(1,2-d)triazol-8(3H)-one, 3a,8a-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indene derivatives with azide compounds, followed by cyclization to form the triazole ring. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: Indeno(1,2-d)triazol-8(3H)-one, 3a,8a-dihydro-3-methyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms

Properties

CAS No.

55507-30-7

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-methyl-3a,8b-dihydroindeno[1,2-d]triazol-4-one

InChI

InChI=1S/C10H9N3O/c1-13-9-6-4-2-3-5-7(6)10(14)8(9)11-12-13/h2-5,8-9H,1H3

InChI Key

NIFOIZFYRHNMPW-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)C3=CC=CC=C23)N=N1

Origin of Product

United States

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